molecular formula C19H18O8 B1254632 5,4'-Dihidroxy-7,8,2',3'-tetramethoxyflavone

5,4'-Dihidroxy-7,8,2',3'-tetramethoxyflavone

Cat. No. B1254632
M. Wt: 374.3 g/mol
InChI Key: XJMLRDUBVCDIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,4'-Dihidroxy-7,8,2',3'-tetramethoxyflavone is a natural product found in Andrographis with data available.

Scientific Research Applications

Metabolism and Identification

  • Metabolite Identification: 5,7,3',4'-Tetramethoxyflavone (TMF), a major polymethoxyflavone (PMF) with similar properties to 5,4'-Dihydroxy-7,8,2',3'-tetramethoxyflavone, was studied for its metabolism in rats. This research developed an isotope-labeling method for identifying TMF metabolites, using ultrahigh-performance liquid chromatography-electrospray ionization-mass spectrometry. This method was critical in understanding the metabolism of similar PMFs (Lu, Sheen, Hwang, & Wei, 2012).

Pharmacokinetics and Bioavailability

  • Bioavailability and Excretion: A study on 5,7,3′,4′-Tetramethoxyflavone (TMF) provided insights into its oral bioavailability, pharmacokinetics, and excretion in rats. The findings indicated that TMF, and by extension similar compounds like 5,4'-Dihydroxy-7,8,2',3'-tetramethoxyflavone, had a bioavailability of 14.3% and was mainly excreted as metabolites (Wei, Hwang, & Tsai, 2014).

Biological Activities and Effects

  • Anticancer Properties: Flavonoids isolated from Tanacetum gracile, including analogs to 5,4'-Dihydroxy-7,8,2',3'-tetramethoxyflavone, demonstrated significant cytotoxic activity against human breast cancer cells. These compounds were found to modulate microtubule depolymerization, indicating potential as chemopreventive agents (Sinha et al., 2015).
  • Inhibition of Colon Cancer Cells: A study showed that hydroxylated polymethoxyflavones (like 5,4'-Dihydroxy-7,8,2',3'-tetramethoxyflavone) had strong inhibitory effects on colon cancer cells, significantly more potent than their permethoxylated counterparts. This suggests the importance of the hydroxyl group in their enhanced activity (Qiu et al., 2010).

Chromone and Flavone Analysis

  • Structural Analysis: Research on Ficus lyrata identified and established the structures of various flavonoids, including 5,4'-Dihydroxy-6,7,8-trimethoxyflavone and others. This study used chemical and spectral evidence, contributing to the broader understanding of flavones and their derivatives (Basudan, Ilyas, Parveen, Muhisen, & Kumar, 2005).

Coagulation and Blood Effects

  • Blood Coagulation: A study on Eupatorium odoratum, which contains compounds similar to 5,4'-Dihydroxy-7,8,2',3'-tetramethoxyflavone, found that these compounds enhanced blood coagulation, suggesting potential applications in controlling bleeding (Triratana, Suwannuraks, & Naengchomnong, 1991).

properties

Product Name

5,4'-Dihidroxy-7,8,2',3'-tetramethoxyflavone

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxy-2,3-dimethoxyphenyl)-7,8-dimethoxychromen-4-one

InChI

InChI=1S/C19H18O8/c1-23-14-8-12(22)15-11(21)7-13(27-19(15)18(14)26-4)9-5-6-10(20)17(25-3)16(9)24-2/h5-8,20,22H,1-4H3

InChI Key

XJMLRDUBVCDIKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C(=C(C=C3)O)OC)OC)OC

synonyms

5,4'-DH-TMF
5,4'-dihydroxy-7,8,2',3'-tetramethoxyflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,4'-Dihidroxy-7,8,2',3'-tetramethoxyflavone
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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